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Compound of Interest

Compound Name: Pivcephalexin

Cat. No.: B1210181 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin

antibiotic, cephalexin. The esterification enhances its oral bioavailability. Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural

elucidation and characterization of pharmaceutical compounds like Pivcephalexin. This

application note provides a detailed protocol for the structural analysis of Pivcephalexin using

one-dimensional (1D) and two-dimensional (2D) NMR techniques. Due to the limited availability

of public experimental NMR data for Pivcephalexin, this note presents predicted ¹H and ¹³C

NMR chemical shifts based on the known spectral data of its constituent moieties: cephalexin

and the pivaloyloxymethyl group.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for

Pivcephalexin. These predictions are based on published data for cephalexin and pivaloyl-

containing compounds.[1][2] The numbering scheme for the Pivcephalexin molecule is

provided in Figure 1.
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Figure 1. Chemical structure of Pivcephalexin with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for Pivcephalexin

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~3.5 - 3.7 AB quartet ~18

H-6 ~5.0 - 5.2 d ~5

H-7 ~5.5 - 5.7 dd ~5, 8

Phenyl-H (ortho) ~7.4 - 7.6 m

Phenyl-H (meta, para) ~7.2 - 7.4 m

α-CH ~4.6 - 4.8 d ~6

3-CH₃ ~2.1 - 2.3 s

NH₂ variable br s

NH (amide) ~8.0 - 8.5 d ~8

POM -CH₂- ~5.8 - 6.0 s

POM C(CH₃)₃ ~1.2 s

Table 2: Predicted ¹³C NMR Chemical Shifts for Pivcephalexin
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~25 - 30

C-3 ~125 - 130

C-4 ~165 - 170

C-6 ~58 - 62

C-7 ~56 - 60

C-8 (β-lactam C=O) ~165 - 170

Phenyl C-1' ~135 - 140

Phenyl C-2'/6' ~128 - 132

Phenyl C-3'/5' ~127 - 130

Phenyl C-4' ~126 - 129

α-CH ~55 - 60

Amide C=O ~170 - 175

3-CH₃ ~20 - 25

POM -CH₂- ~80 - 85

POM C=O ~175 - 180

POM -C(CH₃)₃ ~38 - 42

POM -C(CH₃)₃ ~26 - 28

Experimental Protocols
1. Sample Preparation

Weigh approximately 10-20 mg of Pivcephalexin standard.

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

The choice of solvent may depend on the solubility of the sample and the desired resolution

of specific peaks.
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Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (δ =

0.00 ppm).

2. 1D NMR Spectroscopy

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy:

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Processing: Apply an exponential window function with a line broadening of 1-2 Hz before

Fourier transformation. Phase and baseline correct the spectrum.

3. 2D NMR Spectroscopy

¹H-¹H COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin coupling networks, typically through 2-3 bonds.

Pulse Sequence: Standard COSY sequence (e.g., 'cosygpmf').

Spectral Width (F1 and F2): 0-12 ppm.

Data Points: 1024 x 256.

Number of Scans: 8-16 per increment.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and carbons.

Pulse Sequence: Standard HSQC sequence with gradient selection (e.g.,

'hsqcedetgpsisp2.3').

Spectral Width (F2 - ¹H): 0-12 ppm.

Spectral Width (F1 - ¹³C): 0-180 ppm.

Data Points: 1024 x 256.

Number of Scans: 16-32 per increment.

¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

Processing: Apply a squared sine-bell window function in both dimensions before Fourier

transformation.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,

which is crucial for connecting different spin systems and identifying quaternary carbons.

Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - ¹H): 0-12 ppm.

Spectral Width (F1 - ¹³C): 0-200 ppm.

Data Points: 2048 x 256.

Number of Scans: 32-64 per increment.

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average of 8 Hz.

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

Visualizations
Caption: Workflow for NMR-based structural elucidation.

Caption: Key COSY and HMBC correlations for Pivcephalexin.

Data Interpretation and Structural Confirmation
¹H NMR: The ¹H NMR spectrum provides initial information on the types of protons present.

The characteristic signals for the β-lactam protons (H-6 and H-7), the phenyl group, the

methyl group at C-3, and the pivaloyloxymethyl ester moiety should be identifiable based on

their predicted chemical shifts and multiplicities.

¹³C NMR: The ¹³C NMR spectrum will show signals for all unique carbon atoms in the

molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum.

The downfield signals will correspond to the carbonyl carbons of the β-lactam, the amide, the

ester, and the carboxylic acid ester.
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COSY: The COSY spectrum is used to establish proton-proton connectivities. Key expected

correlations include the coupling between H-6 and H-7 on the β-lactam ring, and the coupling

between the amide proton and the α-proton of the phenylacetyl side chain.

HSQC: The HSQC spectrum will confirm the direct attachment of protons to their respective

carbon atoms. This is essential for the unambiguous assignment of both the ¹H and ¹³C

spectra.

HMBC: The HMBC spectrum is critical for confirming the overall structure by identifying long-

range couplings. Key HMBC correlations will link the different fragments of the molecule. For

instance, correlations from the methylene protons of the pivaloyloxymethyl group to the

carboxyl carbon (C-4) of the cephalosporin core and to the carbonyl carbon of the pivaloyl

group will confirm the ester linkage. Similarly, correlations from the α-proton of the

phenylacetyl group to the amide carbonyl carbon will confirm the side-chain attachment at C-

7.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive

approach for the complete structural elucidation of Pivcephalexin. By systematically analyzing

the chemical shifts, coupling constants, and correlation peaks from ¹H, ¹³C, COSY, HSQC, and

HMBC experiments, the molecular structure can be unequivocally confirmed. The protocols

and predicted data presented in this application note serve as a valuable guide for researchers

involved in the analysis of Pivcephalexin and related cephalosporin antibiotics.

Disclaimer: The NMR data presented in this application note are predicted based on the

analysis of related chemical structures and publicly available databases. Actual experimental

values may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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